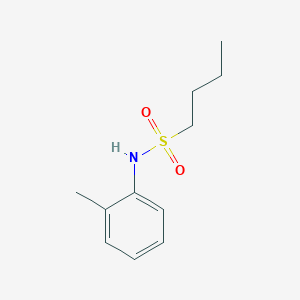
N-(2-methylphenyl)-1-butanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-butanesulfonamide, also known as N-(2-tolyl) butanesulfonamide, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to exert various biochemical and physiological effects. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Moreover, N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and stability. Moreover, this compound exhibits diverse biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide in lab experiments. For example, this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide. One area of research is the development of new drugs based on this compound. N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide exerts its diverse biological activities. Finally, more studies are needed to investigate the safety and toxicity of this compound, particularly at high concentrations.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-methylbenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzenesulfonyl chloride with n-butylamine in the presence of a catalyst such as copper(I) iodide. Both methods result in the formation of N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide with high yield and purity.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide has been extensively studied for its biological activities. It has been found to exhibit potent antioxidant, anti-inflammatory, and analgesic properties. In addition, this compound has been shown to possess antitumor, antiviral, and antibacterial activities. These diverse biological activities make N-(2-methylphenyl)-1-butanesulfonamide(2-methylphenyl)-1-butanesulfonamide a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(2-methylphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-9-15(13,14)12-11-8-6-5-7-10(11)2/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQMWROVVAFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-aminobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5441684.png)
![2-hydroxy-5-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5441695.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5441697.png)
![(4-{[methyl(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5441703.png)
![3-benzyl-1-methyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5441716.png)
![2-chloro-5-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5441726.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5441734.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B5441738.png)
![3-(2-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441746.png)
![4-(3-hydroxy-3-methylbutyl)-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5441749.png)
![4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-3,5-dimethylphenol](/img/structure/B5441752.png)
![2-chloro-6-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5441753.png)
![2-(4-chloro-2-fluorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5441781.png)
![(1R,5R,11aS)-3-[3-(trifluoromethyl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5441788.png)